1-Cyclopropyl-3,5-dimethoxybenzene
Description
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-cyclopropyl-3,5-dimethoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-12-10-5-9(8-3-4-8)6-11(7-10)13-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
QVDGZUWWQSDVNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CC2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The meta-oriented methoxy groups in this compound direct electrophilic substitution to the 2- and 4-positions, whereas para-substituted analogs like 1-(1-ethynylcyclopropyl)-4-methoxybenzene exhibit different electronic profiles due to the ethynyl group’s conjugation .
- Polarity: Caffeic acid’s hydroxyl and carboxylic acid groups make it water-soluble, while this compound’s non-polar substituents suggest lipophilicity, impacting bioavailability and applications .
2.4. Environmental Impact
All compounds lack comprehensive ecotoxicity data (e.g., biodegradability, bioaccumulation), highlighting a critical research gap .
Preparation Methods
Reaction Mechanism and Conditions
-
Electrophile Generation : Cyclopropylmethyl chloride reacts with AlCl₃ to form a cyclopropylmethyl carbocation.
-
Aromatic Substitution : The carbocation undergoes electrophilic attack at the para position of 1,3-dimethoxybenzene, followed by deprotonation to yield the product.
-
Typical Conditions :
-
Solvent: Dichloromethane or 1,2-dichloroethane
-
Catalyst: AlCl₃ (1.2–2.0 equiv)
-
Temperature: 0°C to reflux (40–80°C)
-
Reaction Time: 4–24 hours
-
Yield and Limitations
Transition-Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
This method utilizes 1-bromo-3,5-dimethoxybenzene and cyclopropylboronic acid in the presence of a palladium catalyst.
Protocol:
Performance Metrics:
Nucleophilic Aromatic Substitution
SNAr with Cyclopropylmagnesium Bromide
1,3-Dimethoxy-5-nitrobenzene undergoes nitro displacement with cyclopropyl Grignard reagents under high-temperature conditions.
Procedure:
Challenges:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 60–75 | 85–90 | Single-step synthesis | Isomer formation, moderate yields |
| Suzuki-Miyaura Coupling | 70–85 | >95 | High regioselectivity | Requires pre-functionalized bromide |
| Nucleophilic Substitution | 40–55 | 75–80 | Avoids transition metals | Multi-step, low efficiency |
Industrial-Scale Considerations
-
Catalyst Recycling : Pd-based systems require efficient recovery to reduce costs.
-
Solvent Selection : Dichloroethane and dioxane are preferred for their balance of polarity and boiling points.
-
Safety : Cyclopropylmethyl halides are volatile; rigorous containment systems are necessary.
Emerging Strategies
Q & A
What are the established synthetic methodologies for 1-Cyclopropyl-3,5-dimethoxybenzene, and how are reaction conditions optimized?
[Basic]
Methodological Answer:
The synthesis of this compound can leverage iron-catalyzed cross-coupling reactions, as demonstrated in analogous systems like Kumada couplings using 1-chloro-3,5-dimethoxybenzene as a precursor . Key steps include:
- Catalyst Selection: Fe(acac)₃ (5 mol%) under visible-light promotion enhances reaction efficiency.
- Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) improve cyclopropane ring stability.
- Temperature Control: Reactions are typically conducted at 46°C to balance reactivity and side-product formation .
- Purification: High-performance liquid chromatography (HPLC) or column chromatography is employed, followed by NMR and mass spectrometry (MS) validation .
How should researchers characterize this compound to confirm structural integrity and purity?
[Basic]
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: ¹H NMR identifies methoxy (-OCH₃) protons as singlets at δ 3.8–4.0 ppm and cyclopropyl protons as multiplet signals (δ 0.6–1.2 ppm). ¹³C NMR confirms quaternary carbons in the aromatic ring .
- Mass Spectrometry: ESI-MS or GC-MS verifies the molecular ion peak (e.g., m/z 206 for C₁₂H₁₄O₂).
- Purity Assessment:
- HPLC-UV: Use a C18 column with UV detection at λ ≈ 270 nm for aromatic systems.
- Melting Point: Differential scanning calorimetry (DSC) correlates with literature values (e.g., 46°C in ).
What advanced strategies resolve contradictions in reported catalytic efficiencies for cyclopropane functionalization?
[Advanced]
Methodological Answer:
Discrepancies in catalytic data (e.g., Fe vs. Pd systems) require:
- Systematic Screening: Test catalysts (e.g., Fe(acac)₃, Cu(CF₃SO₃)₂) under standardized conditions .
- Kinetic Profiling: Use in-situ IR or GC monitoring to track intermediate formation.
- Computational Modeling: Density functional theory (DFT) calculates transition-state energies to rationalize efficiency differences .
- Meta-Analysis: Cross-validate data using platforms like Reaxys or PubChem to identify outliers .
How can computational tools predict synthetic pathways for this compound derivatives?
[Advanced]
Methodological Answer:
- Retrosynthesis Planning: AI-driven tools (e.g., Template_relevance models) propose routes via disconnection of cyclopropane or methoxy groups .
- DFT Calculations: Simulate reaction pathways for cyclopropanation, such as [2+1] cycloadditions with carbene precursors.
- Solvent Effects: COSMO-RS models predict solvent compatibility to minimize side reactions .
What safety protocols are critical when handling this compound in laboratory settings?
[Basic]
Methodological Answer:
- Exposure Mitigation: Use fume hoods and closed systems to prevent inhalation (Category 4 acute toxicity per CLP regulations) .
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-retardant lab coats .
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
How do researchers assess environmental persistence of this compound despite limited ecotoxicological data?
[Advanced]
Methodological Answer:
- Read-Across Analysis: Use data from structurally similar compounds (e.g., 1,4-di-tert-butyl-2,5-dimethoxybenzene) to estimate biodegradation rates .
- QSAR Modeling: Predict bioaccumulation potential (log P ≈ 3.2) and soil mobility using EPI Suite™.
- Microcosm Studies: Simulate aerobic/anaerobic degradation in controlled lab environments .
What role does this compound play in pharmaceutical intermediate synthesis?
[Advanced]
Methodological Answer:
- Ligand Design: The cyclopropane ring enhances rigidity in drug candidates, as seen in benzoxazepin derivatives .
- Metabolic Stability: Methoxy groups reduce oxidative metabolism, improving pharmacokinetic profiles.
- Case Study: Coupling with isobutyl groups via SNAr reactions yields bioactive heterocycles .
How are spectroscopic discrepancies addressed in cyclopropane-containing aromatics?
[Advanced]
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
